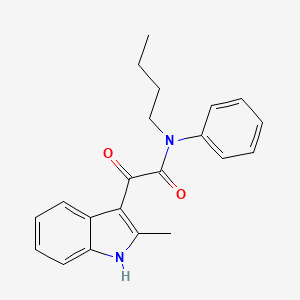

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific compound and conditions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学的研究の応用

Antidiabetic Potential

A study focused on the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, revealing their potential as anti-diabetic agents. The compounds exhibited significant α-glucosidase inhibitory activity, suggesting their utility in developing novel antidiabetic drugs. The structural confirmation and cytotoxicity profile of these compounds were thoroughly analyzed, highlighting their low cytotoxicity and potential as lead molecules for further antidiabetic research (Nazir et al., 2018).

Herbicide Metabolism

Another study examined the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways involved in the detoxification or activation of these herbicides, offering insights into human risk assessment and the development of safer agricultural chemicals (Coleman et al., 2000).

Detrusor Overactivity Treatment

Research into N-(4-amino-2-butynyl)acetamide derivatives has explored their inhibitory activity on detrusor contraction, highlighting their potential application in treating overactive detrusor conditions. This study offers a promising outlook for the development of new therapeutic agents with fewer anticholinergic side effects (Take et al., 1992).

Cyclopropanation Catalysis

Investigations into the enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts have provided valuable insights into synthetic methodologies. This research contributes to the development of novel strategies for constructing cyclopropane-containing compounds, which are important in medicinal chemistry and organic synthesis (Doyle et al., 1994).

Analytical Chemistry Applications

The synthesis and application of AMACE1, an aminoacetamide electrophore reagent, for the trace organic analysis exemplifies the versatility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide derivatives in analytical chemistry. This compound facilitates the detection of oxidative sugar damage to DNA, demonstrating its utility in biochemical and forensic investigations (Lu & Giese, 2000).

作用機序

特性

IUPAC Name |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-14-23(16-10-6-5-7-11-16)21(25)20(24)19-15(2)22-18-13-9-8-12-17(18)19/h5-13,22H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYZEMCMIVEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2891356.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)

![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)

![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)